molecular formula C14H11N5O2S B5505888 5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE CAS No. 81645-83-2

5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5505888
CAS No.: 81645-83-2
M. Wt: 313.34 g/mol
InChI Key: XINSQOLXINNYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield a propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative is treated with various azides to produce the desired tetrazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The tetrazole ring can also participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(4-nitrophenyl)methylsulfanyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c20-19(21)13-8-6-11(7-9-13)10-22-14-15-16-17-18(14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINSQOLXINNYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351675
Record name 1H-Tetrazole, 5-[[(4-nitrophenyl)methyl]thio]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81645-83-2
Record name 1H-Tetrazole, 5-[[(4-nitrophenyl)methyl]thio]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.